BenchChemオンラインストアへようこそ!

Valategrast

Integrin Antagonism Asthma Allergic Inflammation

Valategrast (R-411 free base) is an orally bioavailable, small-molecule dual antagonist of integrins α4β1 (VLA-4) and α4β7. Its extended half-life (t1/2 7–9 hr) supports once-daily dosing in chronic asthma and COPD models, setting it apart from short-lived analogs (e.g., firategrast) and mono-selective inhibitors (e.g., BIO1211). Unlike antibody-based therapies, Valategrast is reversible and orally deliverable. Researchers rely on it to dissect α4β1 vs. α4β7 contributions in T-cell trafficking, as a reference comparator for novel integrin antagonists, and as a validated synthetic intermediate for macrocyclic α2β1 antagonist scaffolds. Bulk quantities ship rapidly for global R&D programs.

Molecular Formula C30H32Cl3N3O4
Molecular Weight 604.9 g/mol
CAS No. 220847-86-9
Cat. No. B1625294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValategrast
CAS220847-86-9
Molecular FormulaC30H32Cl3N3O4
Molecular Weight604.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C
InChIInChI=1S/C30H32Cl3N3O4/c1-4-36(5-2)16-17-40-30(39)25(35-28(37)26-19(3)8-6-9-22(26)31)18-20-12-14-21(15-13-20)34-29(38)27-23(32)10-7-11-24(27)33/h6-15,25H,4-5,16-18H2,1-3H3,(H,34,38)(H,35,37)/t25-/m0/s1
InChIKeyVZVNFRFMDNFPOM-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valategrast (CAS 220847-86-9): An Orally Bioavailable Dual α4β1/α4β7 Integrin Antagonist for Inflammatory Disease Research


Valategrast (R-411; RO-0272441) is a small-molecule, orally bioavailable dual antagonist of the integrins α4β1 (VLA-4) and α4β7 [1]. Developed by F. Hoffmann-La Roche [2], it functions by inhibiting leukocyte adhesion and migration, thereby reducing pathological tissue infiltration in inflammatory conditions [1]. The compound has been investigated clinically as a controller for asthma and chronic obstructive pulmonary disease (COPD), with Phase I and II trials completed [3][4].

Why Valategrast Cannot Be Substituted by Generic Integrin Antagonists


Substituting Valategrast with another α4 integrin antagonist is scientifically unsound due to critical differences in molecular pharmacology, pharmacokinetics, and efficacy profiles. Valategrast is a small-molecule dual antagonist of both α4β1 and α4β7 integrins, a profile distinct from mono-selective inhibitors (e.g., BIO1211) that show limited in vivo efficacy [1]. It also differs from monoclonal antibodies (e.g., natalizumab) in its route of administration and reversibility [2], and from other small molecules (e.g., firategrast) in its significantly longer half-life, which directly impacts dosing frequency and therapeutic window [3]. These non-interchangeable properties are quantified in the evidence below.

Valategrast (CAS 220847-86-9) Quantitative Differentiation vs. Key Comparators


Superior In Vivo Efficacy of Dual Antagonism Over Mono-Selective α4β1 Inhibition

The active metabolite of Valategrast (RO0270608), a dual α4β1/α4β7 antagonist, was compared head-to-head with BIO1211, a mono-selective α4β1 antagonist [1]. In a murine OVA-model of airway inflammation, RO0270608 (i.n.) completely abolished allergen-induced inflammatory cell accumulation, whereas BIO1211 produced only a minor reduction [1]. In vitro, RO0270608 inhibited α4β7-mediated cell adhesion with an IC50 of 33 nM, while BIO1211 was completely inactive [1].

Integrin Antagonism Asthma Allergic Inflammation Drug Discovery

Extended Half-Life Enables Once-Daily Oral Dosing Compared to Short-Acting Firategrast

Valategrast's active metabolite RO0270608 exhibits a terminal half-life of 7–9 hours following oral administration, enabling a once-daily dosing regimen [1]. In contrast, the structurally related small molecule firategrast has a reported half-life of only 2.5 to 4.5 hours [2].

Pharmacokinetics Half-Life Oral Dosing Integrin Antagonists

Oral Bioavailability and Reversibility vs. Injectable Monoclonal Antibody Natalizumab

Valategrast is an orally bioavailable small molecule [1], contrasting sharply with natalizumab, a monoclonal antibody that requires intravenous infusion every four weeks and has an irreversible, long-lasting effect (half-life ~11 days) [2].

Oral Bioavailability Small Molecule Monoclonal Antibody Reversibility

Favorable Safety and Tolerability Profile in Human Phase I Study

In a randomized, double-blind, placebo-controlled Phase I study of single ascending doses (10–1200 mg), R411 (Valategrast) was well tolerated with no serious adverse events reported; overall adverse events were comparable to placebo [1].

Safety Tolerability Phase I Clinical Trial Adverse Events

Recommended Research and Development Applications for Valategrast (CAS 220847-86-9)


Preclinical In Vivo Models of Allergic Asthma and COPD

Valategrast's demonstrated ability to abolish allergen-induced airway inflammation in a murine OVA model [1] makes it a prime tool compound for in vivo studies of asthma and COPD. Its oral bioavailability and once-daily dosing potential (t1/2 7–9 hr) [2] enable chronic dosing regimens that better mimic human therapeutic scenarios.

In Vitro Mechanistic Studies of Integrin-Mediated Leukocyte Adhesion

The compound's potent dual inhibition of α4β1 and α4β7 integrins (e.g., α4β7 IC50 = 33 nM for active metabolite) [1] makes it suitable for detailed cell adhesion and migration assays. It serves as a valuable reference antagonist for dissecting the relative contributions of α4β1 vs. α4β7 in T-cell trafficking and inflammatory signaling.

Benchmarking and Comparative Pharmacology Studies

Valategrast's unique profile—oral, dual antagonism, extended half-life—positions it as a critical comparator for evaluating novel α4 integrin antagonists. Use it alongside firategrast (short half-life) or BIO1211 (mono-selective) to quantify improvements in PK/PD properties and in vivo efficacy.

Chemical Biology and Medicinal Chemistry Derivatization

The N-acetyl phenylalanine core scaffold of Valategrast has been successfully employed as a starting point for generating macrocyclic α2β1 integrin antagonists with low nanomolar IC50s [3]. Researchers seeking to explore novel integrin-targeting chemotypes can leverage Valategrast as a validated synthetic intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valategrast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.